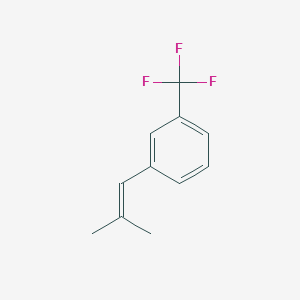
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-methyl-1-propenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-methyl-1-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-(2-methyl-1-propenyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzene, 1-(2-methyl-1-propenyl)-3-chloro-: Substitution of the trifluoromethyl group with a chlorine atom, leading to variations in reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-3-methyl-: Presence of a methyl group instead of trifluoromethyl, affecting the compound’s stability and interactions.
Uniqueness: The presence of the trifluoromethyl group in Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
114498-66-7 |
|---|---|
Molekularformel |
C11H11F3 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
1-(2-methylprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
YJEMFCXAXFAFBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
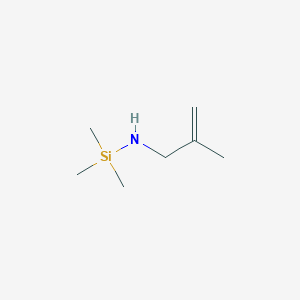
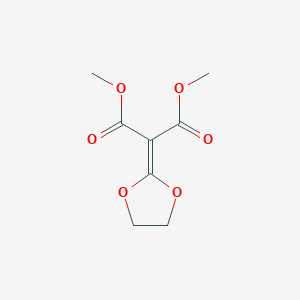
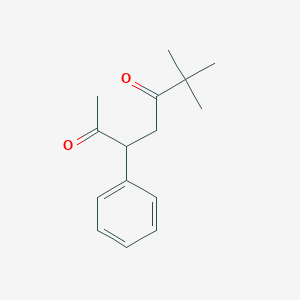
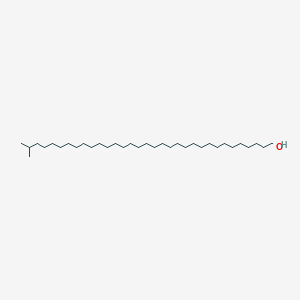

![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

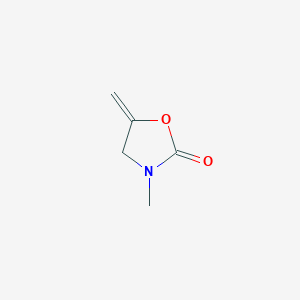

![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
